Einecs 301-687-2
Description
The European Inventory of Existing Commercial Chemical Substances (EINECS) lists chemicals marketed in the EU between January 1971 and September 1981. EINECS 301-687-2 is a commercial substance categorized under this inventory. Computational toxicology studies leverage structural similarity metrics, such as the Tanimoto index applied to PubChem 2D fingerprints, to predict its properties and hazards using analogs .
Properties
CAS No. |
94030-82-7 |
|---|---|
Molecular Formula |
C46H60N16O12S2 |
Molecular Weight |
1093.2 g/mol |
IUPAC Name |
2-aminoethanol;5-[[4-[(3-amino-3-oxopropyl)-(2-hydroxyethyl)amino]-6-anilino-1,3,5-triazin-2-yl]amino]-2-[(E)-2-[4-[[4-[(3-amino-3-oxopropyl)-(2-hydroxyethyl)amino]-6-anilino-1,3,5-triazin-2-yl]amino]-2-sulfophenyl]ethenyl]benzenesulfonic acid |
InChI |
InChI=1S/C42H46N14O10S2.2C2H7NO/c43-35(59)17-19-55(21-23-57)41-51-37(45-29-7-3-1-4-8-29)49-39(53-41)47-31-15-13-27(33(25-31)67(61,62)63)11-12-28-14-16-32(26-34(28)68(64,65)66)48-40-50-38(46-30-9-5-2-6-10-30)52-42(54-40)56(22-24-58)20-18-36(44)60;2*3-1-2-4/h1-16,25-26,57-58H,17-24H2,(H2,43,59)(H2,44,60)(H,61,62,63)(H,64,65,66)(H2,45,47,49,51,53)(H2,46,48,50,52,54);2*4H,1-3H2/b12-11+;; |
InChI Key |
CGZQUBTUFBZJQP-YHPRVSEPSA-N |
Isomeric SMILES |
C1=CC=C(C=C1)NC2=NC(=NC(=N2)N(CCC(=O)N)CCO)NC3=CC(=C(C=C3)/C=C/C4=C(C=C(C=C4)NC5=NC(=NC(=N5)NC6=CC=CC=C6)N(CCC(=O)N)CCO)S(=O)(=O)O)S(=O)(=O)O.C(CO)N.C(CO)N |
Canonical SMILES |
C1=CC=C(C=C1)NC2=NC(=NC(=N2)N(CCC(=O)N)CCO)NC3=CC(=C(C=C3)C=CC4=C(C=C(C=C4)NC5=NC(=NC(=N5)NC6=CC=CC=C6)N(CCC(=O)N)CCO)S(=O)(=O)O)S(=O)(=O)O.C(CO)N.C(CO)N |
Origin of Product |
United States |
Chemical Reactions Analysis
Einecs 301-687-2 undergoes various types of chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents and conditions used in these reactions vary depending on the desired outcome. For instance, oxidation reactions may involve the use of oxidizing agents such as potassium permanganate or hydrogen peroxide, while reduction reactions may use reducing agents like sodium borohydride. The major products formed from these reactions depend on the specific reagents and conditions employed .
Scientific Research Applications
Einecs 301-687-2 has a wide range of scientific research applications. In chemistry, it is used as a reagent in various synthetic processes. In biology, it may be utilized in studies involving biochemical pathways and molecular interactions. In medicine, the compound could be investigated for its potential therapeutic effects. Industrial applications include its use in the production of other chemicals and materials .
Mechanism of Action
The mechanism of action of Einecs 301-687-2 involves its interaction with specific molecular targets and pathways. While detailed information on its mechanism is limited, it is known that the compound can influence various biochemical processes. These interactions may involve binding to specific receptors or enzymes, thereby modulating their activity and leading to various physiological effects .
Comparison with Similar Compounds
Research Implications
- Toxicological Prediction : Machine learning models using RASAR can predict this compound’s hazards with ~1,387 labeled compounds covering 33,000 EINECS substances .
Q & A
Q. How can machine learning improve reaction optimization for EC 301-687-2 synthesis?
- Train neural networks on high-throughput experimentation (HTE) datasets to predict optimal conditions (yield, enantioselectivity). Validate models with leave-one-out cross-validation and Bayesian optimization. Integrate feedback loops to refine algorithmic accuracy .
Methodological Guidance
- Data Presentation : Use SI units and avoid duplicating data in text and figures. Label figures/tables with sequential Arabic numerals (e.g., Figure 1, Table 2) .
- Discussion Framing : Contrast results with prior studies, explicitly addressing conflicting findings. Discuss limitations (e.g., sample size, instrumental error) and propose follow-up experiments .
- Reproducibility : Archive raw data in FAIR-compliant repositories (e.g., Zenodo) and provide step-by-step protocols in supplementary materials .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
